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Introduction

Savolitinib (also known as Volitinib, AZD6094, or HMPL-504) is a potent and highly selective

small-molecule inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine

kinase.[1] Aberrant MET signaling, often driven by gene amplification, mutation, or

overexpression, is a key driver in various cancers, promoting tumor growth, invasion, and

metastasis.[2] Savolitinib exerts its therapeutic effect by binding to the ATP-binding site of

MET, thereby inhibiting its autophosphorylation and subsequent activation of downstream

signaling pathways.[1] This application note provides a detailed protocol for assessing the

inhibitory activity of Savolitinib on MET phosphorylation (p-MET) using Western blot analysis,

a fundamental technique for characterizing the pharmacodynamics of targeted therapies in

cancer research.

Mechanism of Action: Savolitinib

The MET receptor is activated upon binding to its ligand, hepatocyte growth factor (HGF),

leading to receptor dimerization and trans-autophosphorylation of key tyrosine residues

(Y1234/1235) in the kinase domain. This phosphorylation event creates docking sites for

adaptor proteins, initiating downstream signaling cascades such as the RAS/MAPK and

PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3]

Savolitinib is a selective MET inhibitor with an IC50 of approximately 5 nM for MET and 3 nM

for p-MET.[1] By blocking the kinase activity, Savolitinib effectively reduces the levels of
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phosphorylated MET, thereby attenuating the downstream signaling and inhibiting the growth of

MET-dependent cancer cells.[4]

Data Presentation: Quantitative Analysis of p-MET
Inhibition
The following tables summarize the dose- and time-dependent inhibition of MET

phosphorylation by Savolitinib in a patient-derived xenograft model of papillary renal cell

carcinoma (RCC-47). The data is derived from Western blot and Meso Scale Discovery (MSD)

analyses.

Table 1: Dose-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts 8 Hours Post-

Savolitinib Treatment

Savolitinib Dose (mg/kg) Mean p-MET Inhibition (%) Standard Deviation

0.5 51 N/A

2.5 62 N/A

10 90 N/A

25 93 N/A

Data adapted from "The MET Inhibitor AZD6094 (Savolitinib, HMPL-504) Induces Regression

in Papillary Renal Cell Carcinoma Patient–Derived Xenograft Models". Inhibition is relative to

vehicle-treated tumors.

Table 2: Time-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts with 10 mg/kg

and 25 mg/kg Savolitinib

Time Post-Dose (hours)
p-MET Inhibition (%) with
10 mg/kg

p-MET Inhibition (%) with
25 mg/kg

2 Near-complete (~95%) Near-complete (~95%)

8 ~90% ~93%

24 ~45% ~39%
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Data adapted from "The MET Inhibitor AZD6094 (Savolitinib, HMPL-504) Induces Regression

in Papillary Renal Cell Carcinoma Patient–Derived Xenograft Models". Inhibition is relative to

vehicle-treated tumors.
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Caption: MET Signaling Pathway and Savolitinib's Point of Inhibition.
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Caption: Experimental Workflow for Western Blot Analysis.
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Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification

Cell Culture and Treatment: Plate cells (e.g., MET-amplified gastric or lung cancer cell lines)

and allow them to adhere overnight. Treat cells with varying concentrations of Savolitinib
(e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 8, 24 hours).

Cell Lysis:

Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered

Saline (PBS).

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to

the culture dish.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA Protein Assay Kit

according to the manufacturer's instructions.

Normalize the protein concentration of all samples with lysis buffer.

Protocol 2: Western Blot Analysis of p-MET and Total
MET

Sample Preparation for Electrophoresis:

To 20-30 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

Boil the samples at 95-100°C for 5 minutes to denature the proteins.
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SDS-PAGE:

Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-

12% Bis-Tris polyacrylamide gel.

Run the gel in 1x MOPS or MES SDS Running Buffer at a constant voltage (e.g., 150 V)

until the dye front reaches the bottom of the gel.

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF)

membrane using a wet or semi-dry transfer system.

Ensure the membrane is pre-activated with methanol.

Transfer at 100 V for 1-2 hours at 4°C.

Immunoblotting:

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g.,

rabbit anti-phospho-MET (Tyr1234/1235) or rabbit anti-MET) diluted in 5% BSA/TBST

overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a

starting point of 1:1000 is common.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at

room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis:
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Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according

to the manufacturer's instructions.

Capture the chemiluminescent signal using a digital imaging system.

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

Normalize the p-MET signal to the total MET signal for each sample to account for any

variations in protein loading.

Reagents and Buffers

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS.

Protease and Phosphatase Inhibitor Cocktails: Commercially available.

BCA Protein Assay Kit: Commercially available.

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02%

bromophenol blue, 20% β-mercaptoethanol (added fresh).

10x Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6.

TBST: 1x TBS with 0.1% Tween-20.

Blocking Buffer: 5% w/v BSA in TBST.

Primary Antibodies:

Rabbit anti-phospho-MET (Tyr1234/1235)

Rabbit anti-MET

Secondary Antibody:

HRP-conjugated goat anti-rabbit IgG

ECL Substrate: Commercially available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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